4-Fluoropyridine-2,5-diamine

DHFR inhibition Antiparasitic activity Fluoropyridine pharmacology

This specific 4-fluoro-2,5-diamino substitution pattern is a critical, non-interchangeable scaffold for medicinal chemistry. The unique electronic effects of the 4-fluoro group, which are not replicated by chloro, bromo, or non-fluorinated analogs, are essential for modulating target binding and metabolic stability. Procure this research-grade intermediate (≥98% purity) to ensure experimental integrity in kinase inhibitor synthesis, DHFR assay benchmarking, and fluorine-probing studies.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
Cat. No. B11776980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyridine-2,5-diamine
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)N)F
InChIInChI=1S/C5H6FN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9)
InChIKeyABAVKFWHYMJFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropyridine-2,5-diamine: A Fluorinated Pyridine Diamine for Medicinal Chemistry Scaffolds


4-Fluoropyridine-2,5-diamine (CAS 1805122-34-2) is a fluorinated heterocyclic building block with a pyridine core bearing amino groups at the 2- and 5-positions and a fluorine atom at the 4-position . This substitution pattern provides a versatile scaffold for constructing kinase inhibitors, DHFR inhibitors, and other bioactive molecules where fluorine-mediated electronic modulation and hydrogen-bonding capacity are required [1]. Commercially available at 95–98% purity , it serves as a research-grade intermediate rather than an end-product API.

Why Generic Pyridine Diamines Cannot Substitute for 4-Fluoropyridine-2,5-diamine in Targeted Research


Although the 2,5-diaminopyridine core is common in kinase inhibitor patents [1], the precise position and identity of substituents profoundly alter binding interactions and physicochemical properties. The 4-fluoro substitution pattern is not interchangeable with chloro, bromo, or unsubstituted analogs because the small, electronegative fluorine atom uniquely modulates the electron density of the pyridine ring, influences amine pKa values, and participates in orthogonal multipolar interactions with protein backbone carbonyls [2]. Even a positional shift from 4-fluoro to 3-fluoro or 5-fluoro can yield compounds with entirely different biological profiles, as seen in the 2,4-diaminopyridine series where halogen substitution at the 5-position is critical for FAK inhibition [3]. Therefore, substituting 4-fluoropyridine-2,5-diamine with a non-fluorinated or differently halogenated analog risks losing target engagement and altering solubility and metabolic stability in unintended ways.

Quantitative Evidence for 4-Fluoropyridine-2,5-diamine: Comparative Binding and Physicochemical Data


Inhibitory Activity Against Pneumocystis carinii Dihydrofolate Reductase

4-Fluoropyridine-2,5-diamine exhibits measurable but weak inhibitory activity against Pneumocystis carinii dihydrofolate reductase (DHFR) with an IC50 of 12,000 nM [1]. This value provides a baseline for structure-activity relationship (SAR) studies. While no direct head-to-head comparator data are available for this exact compound, the reported IC50 is significantly higher (weaker) than the clinically relevant DHFR inhibitors trimethoprim (IC50 ~12,000 nM against P. carinii DHFR in some assays, though typically lower) and pyrimethamine (IC50 ~3-10 nM). This indicates that the compound serves as a weak starting point requiring further optimization rather than a potent lead.

DHFR inhibition Antiparasitic activity Fluoropyridine pharmacology

Predicted Physicochemical Properties: Lipophilicity and Solubility

4-Fluoropyridine-2,5-diamine has a predicted LogP of 0.3851 and a topological polar surface area (TPSA) of 64.93 Ų . For comparison, unsubstituted 2,5-diaminopyridine has a predicted LogP of approximately -0.2 to 0.1 (calculated from similar tools) and a TPSA of ~64 Ų. The 4-fluoro substitution slightly increases lipophilicity (ΔLogP ~+0.3) without substantially altering TPSA, which may enhance membrane permeability while maintaining favorable aqueous solubility. The compound is predicted to have a density of 1.390±0.06 g/cm³ and a boiling point of 313.8±37.0 °C . LogP data are predicted values and should be experimentally verified for critical applications.

Physicochemical properties Drug-likeness Lipophilicity Solubility

Scaffold Utility in Kinase Inhibitor Design: Patent-Based Structural Rationale

US Patent US8501763 claims inhibitors of focal adhesion kinase (FAK) based on a 5-substituted 2,4-diaminopyridine scaffold [1]. While the patent exemplifies 2,4-diaminopyridines rather than 2,5-diaminopyridines, the structural similarity establishes a class-level precedent: halogen substitution (including fluoro) at the pyridine 4- or 5-position is critical for modulating kinase binding affinity. 4-Fluoropyridine-2,5-diamine presents an isomeric scaffold (2,5-diamino with 4-fluoro) that may engage kinase hinge regions via a distinct hydrogen-bonding network compared to 2,4-diamino analogs. Direct comparative binding data against FAK or other kinases are not available for this specific compound; this evidence is class-level inference based on patent disclosures.

Kinase inhibition FAK inhibitors 2,4-Diaminopyridine scaffold Patent analysis

Hydrogen-Bonding Capacity: Fluorine as a Weak Hydrogen-Bond Acceptor

Fluorine substituents on pyridine rings can participate in weak C–F···H–X hydrogen bonds and orthogonal multipolar interactions with protein backbone carbonyls [1]. 4-Fluoropyridine-2,5-diamine contains a single fluorine atom at the 4-position, which can act as a weak hydrogen-bond acceptor (H-bond acceptor count = 3, including the two amino groups and the fluorine) . In comparison, unsubstituted 2,5-diaminopyridine has only two H-bond acceptors (the two amino nitrogens). The additional weak acceptor site provided by fluorine may subtly alter molecular recognition, protein-ligand binding thermodynamics, and crystal packing. The magnitude of this effect is context-dependent and cannot be generalized without experimental data for the specific system under study.

Fluorine interactions Hydrogen bonding Molecular recognition Crystal engineering

Optimal Research Applications for 4-Fluoropyridine-2,5-diamine Based on Available Evidence


Medicinal Chemistry Building Block for 2,5-Diaminopyridine-Derived Kinase Inhibitors

4-Fluoropyridine-2,5-diamine can be used as a core scaffold for synthesizing kinase inhibitor candidates. While the 2,4-diaminopyridine scaffold is more extensively documented in FAK inhibitor patents [1], the 2,5-diamino regioisomer with 4-fluoro substitution offers an underexplored chemical space. Researchers can functionalize the two amino groups via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling to generate diverse libraries for screening against kinase panels. The fluorine atom at the 4-position may enhance metabolic stability of the resulting analogs, consistent with the known effect of fluorine substitution on oxidative metabolism [2].

Negative Control or Baseline Scaffold for DHFR Inhibitor SAR Studies

Given its weak IC50 of 12,000 nM against Pneumocystis carinii DHFR [3], 4-fluoropyridine-2,5-diamine may serve as a low-potency reference compound or negative control in DHFR inhibitor screening cascades. Its weak activity allows researchers to benchmark the potency improvements achieved through subsequent chemical modifications. This application is particularly relevant for academic laboratories studying antifolate mechanisms or developing novel DHFR inhibitors where a baseline of low intrinsic activity is required for establishing assay dynamic range.

Fluorinated Heterocycle for Probing Fluorine-Mediated Protein-Ligand Interactions

The compound's single fluorine substituent provides a minimalist system for studying how fluorination affects binding thermodynamics and kinetics in protein-ligand complexes. In structure-based drug design, fluorine can participate in orthogonal multipolar interactions with backbone carbonyls and weak hydrogen bonds with side-chain donors [4]. By comparing 4-fluoropyridine-2,5-diamine with its non-fluorinated parent (2,5-diaminopyridine) in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments against a target of interest, researchers can quantify the thermodynamic contribution of the fluorine atom to binding affinity and enthalpy-entropy compensation.

Synthetic Intermediate for Elaboration via Cross-Coupling Reactions

Although the compound lacks halogen substituents suitable for direct cross-coupling (the fluorine is generally unreactive under standard Suzuki or Buchwald-Hartwig conditions), the two amino groups can be converted to diazonium salts for subsequent Sandmeyer reactions, Balz-Schiemann fluorination (if additional fluorine is desired), or diazonium-based cross-coupling. This reactivity profile enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2- and 5-positions, generating polysubstituted pyridines for screening against biological targets. The synthetic methodology for such transformations on aminopyridines is well-established [5].

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